

Minimizing carryover of Crizotinib and Crizotinib-d5 in LC-MS systems

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Compound of Interest

Compound Name: Crizotinib-d5

Cat. No.: B3026244

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Technical Support Center: Crizotinib & Crizotinib-d5 LC-MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover of Crizotinib and its deuterated internal standard, **Crizotinib-d5**, in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues in your LC-MS system.

Issue: High carryover of Crizotinib or **Crizotinib-d5** is observed in blank injections following a high concentration sample.

Step 1: Differentiate between Carryover and Contamination

The first step is to determine if the issue is true carryover from a previous injection or contamination of your system or reagents.^[1]

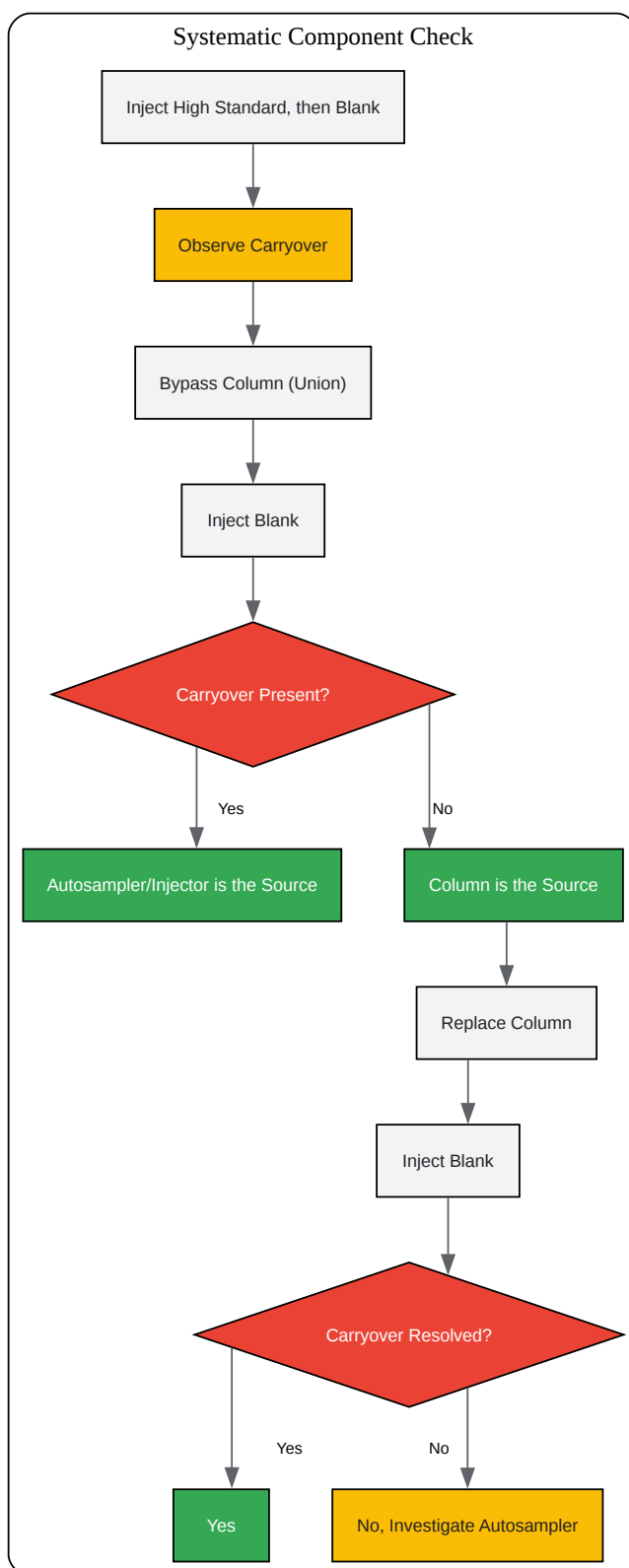
- Experimental Protocol:

- Inject a pre-blank (a blank solvent injection before a high-concentration sample). This should be clean.
- Inject a high-concentration Crizotinib standard.
- Inject a series of post-blanks immediately after the high-concentration standard.
- Interpretation:
 - Carryover: The peak area of Crizotinib will be highest in the first post-blank and decrease with subsequent blank injections.[\[1\]](#)
 - Contamination: The peak area of Crizotinib will be relatively consistent across all blank injections (pre- and post-). This suggests contamination of the mobile phase, blank solution, or a system component.[\[1\]](#)

Step 2: Isolate the Source of Carryover

Once confirmed as carryover, the next step is to pinpoint the source within the LC-MS system. The most common sources are the autosampler, the column, and the injection valve.[\[2\]](#)[\[3\]](#)

- Experimental Workflow to Isolate Carryover Source:



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Caption: A workflow diagram for systematically identifying the source of carryover.

Step 3: Implement Corrective Actions

Based on the identified source, implement the following solutions.

If the Autosampler/Injector is the Source:

Worn or dirty components are a common cause of carryover in the autosampler.^{[1][3]}

- Troubleshooting Actions:
 - Optimize Needle Wash: This is a critical step.
 - Increase Wash Volume and/or Duration: Ensure the wash is sufficient to remove all residues.^[4]
 - Use a Stronger Wash Solvent: A solvent that readily dissolves Crizotinib is essential. A mixture of organic solvents is often more effective than a single solvent.^{[4][5]} For basic compounds like Crizotinib, adding a small amount of acid to the wash solvent can help prevent adsorption to metallic surfaces.^[6]
 - Inspect and Replace Consumables:
 - Rotor Seals and Stators: Worn seals can have scratches that trap the analyte.^{[1][7]}
 - Needle and Needle Seat: Inspect for wear and replace if necessary.^[7]
 - Check for Proper Connections: Poorly seated tubing and fittings can create dead volumes where the sample can be trapped.

If the Column is the Source:

Carryover can occur due to strong interactions between Crizotinib and the column's stationary phase or frits.^{[2][8]}

- Troubleshooting Actions:
 - Implement a Column Wash: After each run, flush the column with a strong solvent. Alternating between high and low organic mobile phases can be more effective than a

continuous high organic wash.

- Evaluate Different Columns: If carryover persists, consider a different column chemistry. For Crizotinib, a Kinetex C18 column has been shown to provide minimal carryover effect compared to other C18 columns.[9][10]
- Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds, but be aware that the guard column itself can be a source of carryover.[2]

Quantitative Data Summary

While specific quantitative comparisons for Crizotinib carryover reduction methods are not extensively published in a single source, the following table summarizes acceptable limits and findings from various studies.

Parameter	Value/Observation	Source
Acceptable Carryover Limit	< 20% of the Lower Limit of Quantitation (LLOQ)	[1][8][9]
Crizotinib Carryover Resolution	Severe carryover was resolved by switching to a Kinetex C18 column and optimizing the needle wash solvent.	[9][10]
Method with No Significant Carryover	A validated method for Crizotinib and its metabolite reported no significant carryover.	[11]

Experimental Protocols

Protocol 1: Optimized Needle Wash Solvent for Crizotinib

Based on a study that successfully resolved Crizotinib carryover, the following needle rinse solvent was effective:[10]

- Solvent Composition: Methanol/Acetonitrile/Isopropanol (1:1:1, v/v/v) containing 5% formic acid.
- Rationale: This combination of strong organic solvents effectively solubilizes Crizotinib, while the formic acid helps to minimize ionic interactions with system components.

Protocol 2: LC-MS/MS Method with Minimized Crizotinib Carryover

This protocol is based on a validated method for the determination of Crizotinib in mouse tissues where severe carryover was successfully addressed.[\[9\]](#)[\[10\]](#)

- LC System: UPLC system
- Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm)
- Mobile Phase A: 0.3% Formic acid in water
- Mobile Phase B: Methanol
- Gradient Elution: A gradient program should be optimized for your specific system and separation needs. A wash step with a high percentage of organic phase (e.g., 100% methanol) at the end of the gradient is recommended to clean the column.[\[9\]](#)
- MS/MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitored Transition for Crizotinib: m/z 450.1 → 260.2[\[9\]](#)[\[10\]](#)
 - Monitored Transition for **Crizotinib-d5**: m/z 455.2 → 265.1[\[12\]](#)

Frequently Asked Questions (FAQs)

Q1: Why is Crizotinib prone to carryover?

A1: While the exact reasons can be complex and system-dependent, basic compounds like Crizotinib can exhibit strong interactions with surfaces in the LC system, such as residual

silanols on the column packing material or metal surfaces in the autosampler and flow path.^[13] These interactions can lead to adsorption and subsequent carryover into following injections.

Q2: Can the internal standard, **Crizotinib-d5**, also exhibit carryover?

A2: Yes, **Crizotinib-d5** has very similar physicochemical properties to Crizotinib and is therefore also susceptible to carryover. The troubleshooting and minimization strategies are the same for both compounds.

Q3: My carryover is inconsistent. What could be the cause?

A3: Inconsistent carryover can be due to several factors, including:

- **Sample Matrix Effects:** The composition of your sample matrix can influence the degree of carryover.
- **Aging of Consumables:** Worn parts, like rotor seals, may not fail consistently at first, leading to variable carryover.^[3]
- **Injection Volume:** Larger injection volumes can exacerbate carryover.^[4]

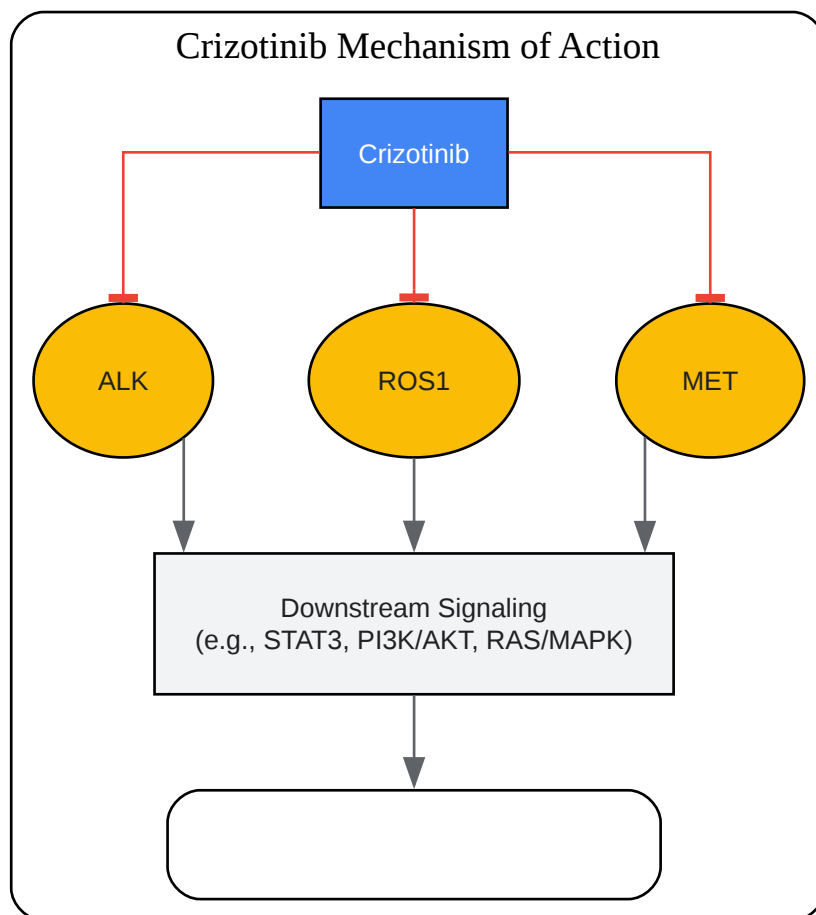
Q4: I've tried everything and still have carryover. What are my next steps?

A4: If you have systematically worked through the troubleshooting guide and are still experiencing significant carryover, consider the following:

- **Contact Your Instrument Manufacturer:** They can provide support specific to your LC-MS system.
- **Consider Advanced Wash Techniques:** Some modern autosamplers offer advanced features like needle seat back-flushing, which can be very effective at reducing carryover.^[14]
- **Re-evaluate Your Sample Preparation:** While less common for carryover, highly concentrated samples or those with complex matrices can contribute to the problem.

Crizotinib Signaling Pathway

Crizotinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and survival.



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Caption: A simplified diagram of Crizotinib's mechanism of action as a tyrosine kinase inhibitor.

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